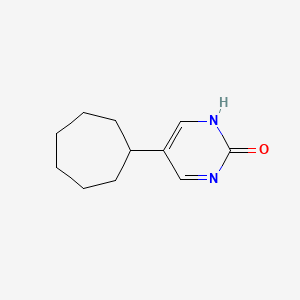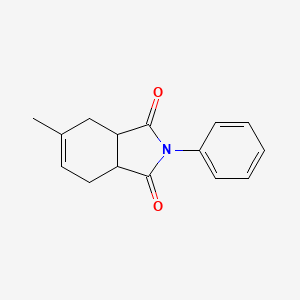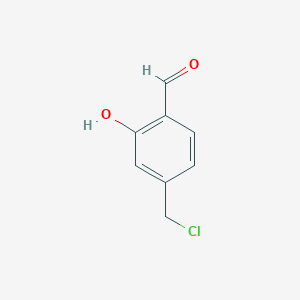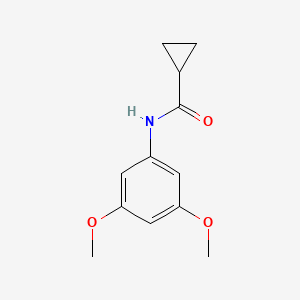
(1H-Benzimidazol-2-yl)(1,3-thiazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1H-Benzimidazol-2-yl)(1,3-thiazol-4-yl)methanone is a heterocyclic compound that combines the structural features of benzimidazole and thiazole rings. These two moieties are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The benzimidazole ring is present in many antiparasitic, fungicidal, anthelmintic, and anti-inflammatory drugs, while the thiazole ring is a component of vitamin B1 (thiamine) and is also present in several drugs used to treat allergies, hypertension, and bacterial infections .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Benzimidazol-2-yl)(1,3-thiazol-4-yl)methanone typically involves the condensation of 1-(1H-benzimidazol-2-yl)-2-bromoethanone with 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine. This reaction is carried out under controlled conditions, often involving the use of molecular bromine in chloroform at low temperatures (0–5°C) with uniform stirring for several hours .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions: (1H-Benzimidazol-2-yl)(1,3-thiazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole or thiazole rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
科学的研究の応用
(1H-Benzimidazol-2-yl)(1,3-thiazol-4-yl)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
作用機序
The mechanism of action of (1H-Benzimidazol-2-yl)(1,3-thiazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. The thiazole ring can interact with various biological pathways, modulating their function. These interactions result in the compound’s observed biological effects, such as antimicrobial or anticancer activity .
類似化合物との比較
Thiabendazole: An anthelmintic drug with a benzimidazole moiety.
Omeprazole: A proton pump inhibitor with a benzimidazole ring.
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Uniqueness: (1H-Benzimidazol-2-yl)(1,3-thiazol-4-yl)methanone is unique due to the combination of both benzimidazole and thiazole rings in its structure. This dual functionality allows it to exhibit a broader range of biological activities compared to compounds with only one of these moieties .
特性
| 91362-44-6 | |
分子式 |
C11H7N3OS |
分子量 |
229.26 g/mol |
IUPAC名 |
1H-benzimidazol-2-yl(1,3-thiazol-4-yl)methanone |
InChI |
InChI=1S/C11H7N3OS/c15-10(9-5-16-6-12-9)11-13-7-3-1-2-4-8(7)14-11/h1-6H,(H,13,14) |
InChIキー |
NIFSIQMCSYIZJO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=O)C3=CSC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










